Specionin
Description
Specionin is a naturally occurring iridoid glycoside first isolated from plants in the Bignoniaceae family, notably Catalpa species, and later identified in Sophora flavescens . Structurally, it features a bicyclic monoterpene framework fused with a glucose moiety, characterized by a cis-bicyclo[3.3.0]octene core (Figure 1). Its biosynthesis involves selective functionalization of intermediates such as cis-bicyclo[3.3.0]oct-7-en-2-ol, with key steps including hydroxylation, oxidation, and cyclization .
This compound exhibits significant bioactivity, particularly as an antifeedant against agricultural pests like the Eastern Pine Weevil (Hylobius abietis) . Its mode of action involves disrupting insect chemoreception, making it a promising eco-friendly pesticide. Additionally, its stereochemical complexity (e.g., 7,8-dihydroxy derivatives) contributes to its biological specificity .
Properties
CAS No. |
87946-74-5 |
|---|---|
Molecular Formula |
C20H26O8 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[(1S,2S,4S,5S,6R,8S,10S)-8,10-diethoxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]decan-5-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C20H26O8/c1-3-24-14-9-13-15(19(26-14)25-4-2)20(10-21)17(28-20)16(13)27-18(23)11-5-7-12(22)8-6-11/h5-8,13-17,19,21-22H,3-4,9-10H2,1-2H3/t13-,14+,15-,16+,17+,19+,20-/m1/s1 |
InChI Key |
MQCIJEYGQHWJFX-VZNPGGIZSA-N |
SMILES |
CCOC1CC2C(C(O1)OCC)C3(C(C2OC(=O)C4=CC=C(C=C4)O)O3)CO |
Isomeric SMILES |
CCO[C@@H]1C[C@@H]2[C@H]([C@H](O1)OCC)[C@@]3([C@H]([C@H]2OC(=O)C4=CC=C(C=C4)O)O3)CO |
Canonical SMILES |
CCOC1CC2C(C(O1)OCC)C3(C(C2OC(=O)C4=CC=C(C=C4)O)O3)CO |
Other CAS No. |
96944-53-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Specionin belongs to the iridoid glycoside class, sharing structural and functional similarities with compounds like ipolamiide, catalpol, and catalponol. Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings
Structural Complexity: this compound’s bicyclo[3.3.0]octene core distinguishes it from catalpol’s simpler bicyclic system. The stereochemistry of its 7,8-dihydroxy groups is critical for insecticidal activity, a feature absent in catalponol .
Synthetic Accessibility : Unlike catalpol, which is synthesized via oxidative cyclization, this compound requires multi-step functionalization, including protective group strategies (e.g., tert-butyldimethylsilyl, benzyl) to achieve regioselectivity .
Bioactivity: While catalponol and ipolamiide show broad-spectrum pest resistance, this compound’s activity is highly specific to coleopteran pests, likely due to its unique glucose-linked bicyclic structure .
Stereochemical Sensitivity: this compound’s enantiomers (e.g., 28c vs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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